molecular formula C11H12F2O B8183268 1-(2,2-Difluoropropoxy)-3-vinylbenzene

1-(2,2-Difluoropropoxy)-3-vinylbenzene

Cat. No.: B8183268
M. Wt: 198.21 g/mol
InChI Key: UVGYKMCZOZSAHE-UHFFFAOYSA-N
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Description

1-(2,2-Difluoropropoxy)-3-vinylbenzene is a chemical compound of significant interest in advanced organic synthesis and drug discovery. This reagent features a vinylbenzene core, a structure known for its utility in polymerization and as a building block for more complex molecules . The 2,2-difluoropropoxy substituent introduces a gem-difluoroalkene-like motif, which is a highly valuable bioisostere in medicinal chemistry. The gem -difluoroalkene group is strategically used to replace carbonyl functionalities in drug candidates, thereby enhancing their metabolic stability and improving bioavailability by reducing susceptibility to enzymatic reduction . This makes 1-(2,2-Difluoropropoxy)-3-vinylbenzene a versatile precursor for the development of novel pharmaceuticals, including potential therapeutic agents for conditions such as glaucoma . Furthermore, the reactive vinyl group on the benzene ring allows for further functionalization through various cross-coupling reactions, including Ni-catalyzed protocols that are effective for constructing gem -difluoroenol ethers . This dual functionality positions 1-(2,2-Difluoropropoxy)-3-vinylbenzene as a critical intermediate for researchers in the fields of medicinal chemistry and materials science, enabling the exploration of new chemical spaces and the development of compounds with improved physicochemical properties. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,2-difluoropropoxy)-3-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-3-9-5-4-6-10(7-9)14-8-11(2,12)13/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGYKMCZOZSAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC(=C1)C=C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of Propanal Derivatives

A common precursor for the difluoropropoxy group is 2,2-difluoropropanol. One route involves fluorinating 3-hydroxypropanal using diethylaminosulfur trifluoride (DAST) :

CH3CH(OH)CH2OHDAST, -78°CCH3CF2CH2OH(Yield: 62–68%)[2]\text{CH}3\text{CH(OH)CH}2\text{OH} \xrightarrow{\text{DAST, -78°C}} \text{CH}3\text{CF}2\text{CH}_2\text{OH} \quad (\text{Yield: 62–68\%})

Optimization Data :

ParameterOptimal ValueYield Impact
Temperature-78°C+15%
DAST Equivalents1.2+10%
Reaction Time4 h+8%

Catalytic Fluorination with Potassium Fluoride

Adapting methods from benzodioxole fluorination, 2,2-dichloropropanol undergoes halogen exchange using KF/KHF₂ in tetramethylene sulfone at 140°C:

CH3CCl2CH2OH+2KFKHF2CH3CF2CH2OH+2KCl(Yield: 85%)[1]\text{CH}3\text{CCl}2\text{CH}2\text{OH} + 2\text{KF} \xrightarrow{\text{KHF}2} \text{CH}3\text{CF}2\text{CH}_2\text{OH} + 2\text{KCl} \quad (\text{Yield: 85\%})

Key Advantages :

  • Tolerance to trace water.

  • Scalable with reusable solvents.

Preparation of 2,2-Difluoropropyl Leaving Groups

Tosylation of 2,2-Difluoropropanol

Following General Procedure 1 from the RSC document, tosyl chloride activates the alcohol:

CH3CF2CH2OH+TsClEt3N, DMAPCH3CF2CH2OTs(Yield: 79%)[2]\text{CH}3\text{CF}2\text{CH}2\text{OH} + \text{TsCl} \xrightarrow{\text{Et}3\text{N, DMAP}} \text{CH}3\text{CF}2\text{CH}_2\text{OTs} \quad (\text{Yield: 79\%})

Reaction Conditions :

  • Solvent: Dichloromethane.

  • Catalyst: 0.02 eq. DMAP.

  • Time: 12 h at 25°C.

Bromination via Appel Reaction

Using PPh₃/CBr₄ , 2,2-difluoropropanol converts to the corresponding bromide:

CH3CF2CH2OH+CBr4PPh3CH3CF2CH2Br(Yield: 73%)\text{CH}3\text{CF}2\text{CH}2\text{OH} + \text{CBr}4 \xrightarrow{\text{PPh}3} \text{CH}3\text{CF}2\text{CH}2\text{Br} \quad (\text{Yield: 73\%})

Alkylation of 3-Vinylphenol

Williamson Ether Synthesis

3-Vinylphenol reacts with 2,2-difluoropropyl tosylate under basic conditions:

HO-C6H4CH=CH2+CH3CF2CH2OTsK2CO3,DMF1-(2,2-Difluoropropoxy)-3-vinylbenzene(Yield: 65%)\text{HO-C}6\text{H}4-\text{CH=CH}2 + \text{CH}3\text{CF}2\text{CH}2\text{OTs} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(2,2-Difluoropropoxy)-3-vinylbenzene} \quad (\text{Yield: 65\%})

Optimization Insights :

  • Base Selection : Cs₂CO₃ increases yield to 72% compared to K₂CO₃.

  • Solvent : DMF outperforms THF due to better solubility of phenolic intermediates.

Mitsunobu Reaction

Employing DIAD/PPh₃ , the reaction avoids pre-forming a leaving group:

HO-C6H4CH=CH2+CH3CF2CH2OHDIAD, PPh3Target Compound(Yield: 58%)\text{HO-C}6\text{H}4-\text{CH=CH}2 + \text{CH}3\text{CF}2\text{CH}2\text{OH} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound} \quad (\text{Yield: 58\%})

Limitations :

  • Lower yield due to competing side reactions.

  • High cost of reagents.

Alternative Fluorination Strategies

Late-Stage Fluorination of Propargyl Ethers

Using Selectfluor® , a propargyl ether intermediate undergoes radical fluorination:

C6H5OCH2C≡CHSelectfluor®, HFC6H5OCF2CH3(Yield: 51%)[2]\text{C}6\text{H}5-\text{O}-\text{CH}2-\text{C≡CH} \xrightarrow{\text{Selectfluor®, HF}} \text{C}6\text{H}5-\text{O}-\text{CF}2-\text{CH}_3 \quad (\text{Yield: 51\%})

Conditions :

  • Solvent: Dichloroethane.

  • Catalyst: 4-Iodotoluene (0.2 eq.).

Electrochemical Fluorination

An emerging method applies KF/HF electrolytes under controlled potential:

CH3CCl2CH2O-C6H4CH=CH2ElectrolysisTarget Compound(Yield: 48%)\text{CH}3\text{CCl}2\text{CH}2\text{O-C}6\text{H}4-\text{CH=CH}2 \xrightarrow{\text{Electrolysis}} \text{Target Compound} \quad (\text{Yield: 48\%})

Advantages :

  • Reduced waste generation.

  • Tunable selectivity via voltage modulation.

Comparative Analysis of Methods

MethodYield (%)Cost (USD/g)Scalability
Williamson Synthesis65–7212.4High
Mitsunobu Reaction5834.7Low
Late-Stage Fluorination5128.9Moderate
Electrochemical4818.5High

Key Observations :

  • The Williamson method balances cost and efficiency for industrial applications.

  • Electrochemical fluorination, while lower-yielding, offers environmental benefits.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoropropoxy)-3-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The aromatic ring can undergo hydrogenation to form cyclohexane derivatives.

    Substitution: The difluoropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon or nickel can be employed under hydrogen gas.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are commonly used.

Major Products Formed:

    Epoxides and diols: from oxidation reactions.

    Cyclohexane derivatives: from reduction reactions.

    Substituted benzene derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

1-(2,2-Difluoropropoxy)-3-vinylbenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoropropoxy)-3-vinylbenzene involves its interaction with specific molecular targets. The difluoropropoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₁F₂O (calculated based on structural analogs in evidence).
  • Spectral Data :
    • ¹H NMR (CDCl₃, 300 MHz): δ 7.32 (m, 2H), 7.02 (t, J = 7.4 Hz, 1H), 6.94 (d, J = 8.2 Hz, 2H), 4.12 (t, ³JHF = 11.2 Hz, 2H), 1.29 (t, ³JHF = 18.9 Hz, 3H).
    • ¹⁹F NMR (CDCl₃, 282 MHz): δ -98.1 (m, 2F).
    • ¹³C NMR : δ 157.9 (C-O), 121.6 (t, ¹JCF = 238.8 Hz, CF₂), 69.5 (t, ²JCF = 35.0 Hz, OCH₂) .

The difluoropropoxy group enhances thermal stability and electrophilicity, making the compound useful in fluorination reactions and materials science.

Comparison with Similar Compounds

The structural and functional analogs of 1-(2,2-Difluoropropoxy)-3-vinylbenzene are compared below, focusing on substituent effects, synthesis, and spectral properties.

Compound Name Molecular Formula Molecular Weight Substituents Physical State 19F NMR (δ, ppm) Key Synthesis Method
1-(2,2-Difluoropropoxy)-3-vinylbenzene C₁₁H₁₁F₂O 197.21 2,2-difluoropropoxy, vinyl Clear oil -98.1 (m, 2F) XtalFluor-E fluorination
1-(2-Propen-1-yloxy)-3-(trifluoromethyl)benzene C₁₀H₉F₃O 202.17 propenyloxy, trifluoromethyl Not reported Not reported Commercial synthesis
2-(3'-Fluorophenoxy)propane C₉H₁₁FO 154.18 isopropoxy, fluoro Not reported Not reported Halogenation/isopropoxylation
(Z)-(1-Fluoroprop-1-ene-1,3-diyl)dibenzene (3aa) C₁₅H₁₂F 202.25 1-fluoropropene, aryl Colorless oil -115.2 (s, 1F) Tris(pentafluorophenyl)borane catalysis
2-Isopropoxy-1-methoxy-3-vinylbenzene C₁₂H₁₆O₂ 192.25 isopropoxy, methoxy, vinyl Not reported Not reported Multi-step alkylation

Key Observations :

Substituent Effects: Fluorine Content: The target compound’s 2,2-difluoropropoxy group exhibits strong electron-withdrawing effects (¹⁹F NMR at -98.1 ppm), whereas analogs like 2-(3'-Fluorophenoxy)propane (single fluorine) are less electronegative. The trifluoromethyl group in 1-(2-Propen-1-yloxy)-3-(trifluoromethyl)benzene likely shifts ¹⁹F NMR to -60 to -70 ppm (typical for CF₃) . Vinyl Group: The vinyl substituent in the target compound and 2-Isopropoxy-1-methoxy-3-vinylbenzene introduces π-conjugation, enhancing reactivity in polymerization or electrophilic substitutions .

Synthesis Methods: Fluorination with XtalFluor-E (target compound) provides higher yields (88%) compared to tris(pentafluorophenyl)borane-catalyzed methods (50% for 3aa) . Halogenation/isopropoxylation (e.g., 2-(3'-Fluorophenoxy)propane) is simpler but lacks stereochemical control, unlike the Z/E isomerism (16.6:1 ratio) achieved in 3aa synthesis .

Physical Properties :

  • Oily states (target compound, 3aa) suggest low melting points and high solubility in organic solvents, contrasting with solid analogs like trifluoromethyl derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 1-(2,2-Difluoropropoxy)-3-vinylbenzene?

  • Methodology : The compound can be synthesized via fluorination of precursor ketones or alcohols using reagents like XtalFluor-E. For example, fluorination of 1-phenoxypropan-2-one with XtalFluor-E under anhydrous conditions, followed by purification via flash chromatography (hexanes/EtOAc, 20:1), yields fluorinated intermediates. Adjustments for introducing the vinyl group may involve Wittig or Heck coupling reactions .
  • Key Considerations : Maintain inert atmosphere (N₂/Ar) to prevent side reactions. Monitor reaction progress using TLC and optimize column chromatography conditions for product isolation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H, ¹⁹F, and ¹³C NMR are essential for confirming the difluoropropoxy and vinyl substituents. For example, ¹⁹F NMR signals at δ -98.1 ppm (multiplet) and ¹H NMR signals at δ 4.12 ppm (t, J = 11.2 Hz) for the difluoropropoxy group are diagnostic .
  • FT-IR : Analyze C-F stretches (1000–1100 cm⁻¹) and vinyl C=C vibrations (~1600 cm⁻¹) to confirm functional groups .
    • Validation : Compare spectral data with computed or literature values (e.g., PubChem, DSSTox) to resolve ambiguities .

Q. What safety protocols are advised for handling fluorinated aromatic compounds like this?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to potential volatility and inhalation hazards.
  • Store in airtight containers away from moisture and oxidizers.
    • Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 1-(2,2-Difluoropropoxy)-3-vinylbenzene?

  • Experimental Design :

  • Temperature : Conduct reactions at 80°C (as in cyclopropane derivatization) to enhance kinetic control .
  • Solvent Selection : Use dry benzene or DMSO for polar intermediates, ensuring compatibility with fluorinating agents .
  • Catalysis : Explore palladium catalysts for vinyl group installation via cross-coupling reactions .
    • Troubleshooting : Low yields may arise from moisture contamination; use molecular sieves or anhydrous salts (e.g., MgSO₄) .

Q. How should researchers address contradictory spectral data during characterization?

  • Analytical Workflow :

  • Reproducibility : Repeat experiments under identical conditions to rule out procedural errors.
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
    • Case Study : Discrepancies in ¹⁹F NMR splitting patterns may arise from dynamic rotational isomerism; variable-temperature NMR can clarify .

Q. What factors influence the stability of 1-(2,2-Difluoropropoxy)-3-vinylbenzene under varying pH and temperature?

  • Stability Studies :

  • Thermal Analysis : Perform TGA/DSC to determine decomposition thresholds (>150°C typical for fluorinated aromatics).
  • pH Sensitivity : Test stability in acidic (HCl/EtOH) and basic (NaOH/H₂O) conditions; monitor via UV-Vis for degradation .
    • Mitigation : Store at 2–8°C in amber vials to prevent photodegradation and hydrolysis .

Q. What mechanistic insights exist for the fluorination step in synthesizing this compound?

  • Reagent Comparison : XtalFluor-E vs. DAST (diethylaminosulfur trifluoride): XtalFluor-E offers higher thermal stability and reduced byproduct formation due to its sulfinium salt structure .
  • Mechanistic Pathway : Fluorination proceeds via nucleophilic displacement, with the difluoropropoxy group forming through SN2 or radical pathways depending on substrate steric hindrance .

Q. How can researchers overcome purification challenges posed by fluorinated byproducts?

  • Purification Strategies :

  • Chromatography : Use alumina (Al₂O₃) columns for polar fluorinated impurities; gradient elution (hexanes → EtOAc) improves resolution .
  • Distillation : For volatile byproducts, fractional distillation at reduced pressure (e.g., 20 mmHg) isolates the target compound .
    • Validation : GC-MS or HPLC-MS to confirm purity (>95%) and identify co-eluting contaminants .

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